Stereochemical Configuration at C-9: (9R) vs. (9S) Epimer Identity Verification
The target compound possesses (1R,6R,9R) absolute configuration, whereas the (1R,6R,9S)-epimer has been co-isolated from Xanthium strumarium L. [1]. While no direct comparative bioassay data exists for these specific epimers, the class-level evidence demonstrates that epimerization at the C-9 hydroxyl-bearing stereocenter in megastigmane glycosides can alter anti-inflammatory IC50 values by 2- to 10-fold in LPS-induced NO production assays in RAW264.7 cells [2]. For procurement purposes, the (9R) configuration is only confirmed by specific optical rotation, CD spectroscopy, or X-ray crystallography, and several commercial sources provide the compound with HPLC purity ≥98% and full NMR characterization .
| Evidence Dimension | Absolute configuration at C-9 stereocenter |
|---|---|
| Target Compound Data | (1R,6R,9R) configuration confirmed by NMR/CD [1] |
| Comparator Or Baseline | (1R,6R,9S) epimer isolated from Xanthium strumarium [1] |
| Quantified Difference | Class-level: 9-epimers of megastigmane glucosides can exhibit 2–10 fold differences in anti-inflammatory IC50 [2]. No direct target-vs-comparator IC50 data available. |
| Conditions | Stereochemistry verification via 1D/2D NMR, CD spectroscopy, and optical rotation [1]. |
Why This Matters
Procurement decisions for structure-activity relationship (SAR) studies require stereochemically authenticated material to avoid confounding biological results from undetected epimeric impurities.
- [1] Wang Y, et al. Study on terpenoid chemical constituents of Xanthium strumarium L. Chinese Traditional and Herbal Drugs. 2018;49(11):2461-2466. View Source
- [2] Phytochemistry Letters. Comprehensive review on megastigmane glycosides: Sources, bioactivities, and 13C NMR spectroscopic data. 2024;60:19-89. (Class-level SAR for megastigmane glycoside epimers). View Source
